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Introduction
The slow delayed rectifier potassium current (IKs) plays a crucial role in the repolarization of

the cardiac action potential, making it a significant target for the development of antiarrhythmic

drugs.[1][2] The IKs current is generated by the co-assembly of the pore-forming α-subunit

KCNQ1 and the ancillary β-subunit KCNE1.[1][2] Understanding the pharmacology of the IKs

channel is paramount for developing novel therapeutics. L-364,373, a benzodiazepine

derivative, has emerged as a valuable pharmacological tool for studying the IKs current. This

technical guide provides a comprehensive overview of L-364,373, including its mechanism of

action, its use in experimental protocols, and its effects on cardiac electrophysiology.

Mechanism of Action of L-364,373
L-364,373 is a voltage-gated Kv7.1 (KCNQ1)/mink channel activator.[3][4] It enhances the IKs

current, which contributes to shortening the cardiac action potential duration.[3][4] A critical

aspect of L-364,373 pharmacology is its stereospecificity. The compound exists as a racemic

mixture, and its enantiomers exhibit opposing effects on the IKs current. The dextrorotatory

((+), or R) enantiomer of L-364,373 is an IKs activator, while the levorotatory ((-), or S)
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enantiomer acts as an IKs blocker.[5][6] This stereospecificity explains some of the conflicting

results reported in early studies and highlights the importance of using the pure R-enantiomer

for IKs activation studies.

The activating effect of the R-enantiomer of L-364,373 is independent of the β-adrenergic

stimulation pathway, as its effects are additive to those of isoproterenol.[7] The precise binding

site of L-364,373 on the KCNQ1/KCNE1 channel complex is not fully elucidated but it is known

to modulate the channel's gating properties.

Quantitative Data on the Effects of L-364,373
The following tables summarize the quantitative effects of L-364,373 and its enantiomers on

the IKs current and cardiac action potential duration (APD) in various species.

Table 1: Effect of L-364,373 Enantiomers on IKs Current

Species Enantiomer Concentration
Effect on IKs
Tail Current

Reference

Rabbit
ZS_1270B ((+)-

enantiomer)
1 µmol/L

~30%

enhancement
[5][6]

Rabbit
ZS_1271B ((-)-

enantiomer)
1 µmol/L ~45% reduction [5][6]

Table 2: Effect of L-364,373 Enantiomers on Action Potential Duration (APD)

Species Preparation Enantiomer
Concentrati
on

Effect on
APD90

Reference

Guinea Pig

Right

ventricular

preparations

ZS_1270B

((+)-

enantiomer)

1 µmol/L
~12%

shortening
[5][6]

Guinea Pig

Right

ventricular

preparations

ZS_1271B

((-)-

enantiomer)

1 µmol/L
~15%

lengthening
[5][6]
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Table 3: Species-Specific Effects of L-364,373

Species Effect on IKs Reference

Guinea Pig Activation [3]

Rabbit Activation [3]

Canine
No significant activation (up to

3 µM)
[3]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IKs
Measurement
This protocol is designed to record IKs currents from isolated ventricular myocytes.

a. Isolation of Ventricular Myocytes:

Ventricular myocytes can be isolated from various species (e.g., guinea pig, rabbit) using a

Langendorff-free method or a standard Langendorff perfusion system with enzymatic digestion.

[8][9] The heart is typically perfused with a calcium-free buffer followed by an enzyme solution

(e.g., collagenase, protease) to dissociate the individual cells.[10]

b. Solutions and Reagents:

External Solution (in mM): 140 N-methyl-D-glucamine (NMG), 1 MgCl2, 1 CaCl2, 10 glucose,

10 HEPES, 0.01 nifedipine, and 0.005 E-4031 (to block IKr). pH adjusted to 7.4 with NaOH.

[11]

Pipette Solution (in mM): 135 KCl, 10 EGTA, 1 MgCl2, 5 MgATP, and 10 HEPES. pH

adjusted to 7.2 with KOH.[11]

L-364,373 Stock Solution: Prepare a stock solution of L-364,373 (or its pure enantiomers) in

dimethyl sulfoxide (DMSO). The final DMSO concentration in the recording chamber should

be kept low (e.g., <0.1%) to avoid solvent effects.
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c. Recording Procedure:

Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope.

Pull patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled

with the pipette solution.

Establish a giga-ohm seal between the pipette tip and the cell membrane.[12]

Rupture the cell membrane to achieve the whole-cell configuration.[12]

Set the amplifier to voltage-clamp mode and compensate for pipette and cell capacitance.

[13]

Record baseline IKs currents using an appropriate voltage protocol.

Perfuse the chamber with the external solution containing the desired concentration of L-
364,373.

Record IKs currents in the presence of the compound.

d. Voltage-Clamp Protocol:

To isolate and measure the IKs tail current, a depolarizing voltage step is applied to activate the

channels, followed by a repolarization step to a more negative potential to record the

deactivating tail current.[14][15]

Holding potential: -40 mV

Depolarizing pulse: to a range of potentials (e.g., -20 mV to +60 mV) for a duration of 2-5

seconds.

Repolarization step: to -40 mV to record the tail current.

Rubidium Efflux Assay for KCNQ1/KCNE1 Channel
Activity
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This assay provides a non-electrophysiological method to assess the functional activity of IKs

channels, often in a higher-throughput format.

a. Cell Culture:

Use a stable cell line (e.g., Chinese Hamster Ovary - CHO cells) recombinantly expressing

KCNQ1 and KCNE1.[16]

b. Assay Procedure:

Loading: Incubate the cells in a loading buffer containing rubidium chloride (RbCl) instead of

potassium chloride. Rubidium ions will enter the cells through ubiquitously expressed pumps

and channels.

Washing: Wash the cells with a Rb+-free solution to remove extracellular rubidium.

Stimulation: Incubate the cells with a stimulation buffer containing a high concentration of

potassium to depolarize the cells and activate the KCNQ1/KCNE1 channels. This buffer will

also contain the test compound (L-364,373).

Collection: After a defined incubation period, collect the supernatant which contains the Rb+

that has effluxed from the cells through the activated channels.

Lysis: Lyse the remaining cells to determine the intracellular Rb+ concentration.

Detection: Measure the Rb+ concentration in the supernatant and the cell lysate using

atomic absorption spectroscopy.[16][17] The ratio of Rb+ in the supernatant to the total Rb+

(supernatant + lysate) represents the percentage of Rb+ efflux, which is an index of channel

activity.

Signaling Pathways and Visualizations
IKs Channel Regulation by β-Adrenergic Stimulation
The IKs current is significantly modulated by the β-adrenergic signaling pathway. This pathway

is a key regulator of cardiac function and can be visualized to understand the context in which

a pharmacological tool like L-364,373 is used.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Whole Cell Patch Clamp Protocol [protocols.io]

2. K+ Channelopathies (IKs, IKr, and Ito) | Thoracic Key [thoracickey.com]

3. L-364,373 fails to activate the slow delayed rectifier K+ current in canine ventricular
cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b012841?utm_src=pdf-body-img
https://www.benchchem.com/product/b012841?utm_src=pdf-custom-synthesis
https://www.protocols.io/view/whole-cell-patch-clamp-protocol-uqcevsw
https://thoracickey.com/k-channelopathies-iks-ikr-and-ito/
https://pubmed.ncbi.nlm.nih.gov/16544107/
https://pubmed.ncbi.nlm.nih.gov/16544107/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. medchemexpress.com [medchemexpress.com]

5. L-364,373 (R-L3) enantiomers have opposite modulating effects on IKs in mammalian
ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC
[pmc.ncbi.nlm.nih.gov]

9. google.com [google.com]

10. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial
Slices [jove.com]

11. Interaction between the Cardiac Rapidly (IKr) and Slowly (IKs) Activating Delayed
Rectifier Potassium Channels Revealed by Low K+-induced hERG Endocytic Degradation -
PMC [pmc.ncbi.nlm.nih.gov]

12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

13. docs.axolbio.com [docs.axolbio.com]

14. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC
[pmc.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]

16. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the
benzodiazepine R-L3 (L-364,373) - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK
channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [L-364,373 as a pharmacological tool for studying IKs
current]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012841#l-364-373-as-a-pharmacological-tool-for-
studying-iks-current]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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